2-Methoxy-4-methyl-1-nitronaphthalene 2-Methoxy-4-methyl-1-nitronaphthalene
Brand Name: Vulcanchem
CAS No.: 72206-99-6
VCID: VC19368850
InChI: InChI=1S/C12H11NO3/c1-8-7-11(16-2)12(13(14)15)10-6-4-3-5-9(8)10/h3-7H,1-2H3
SMILES:
Molecular Formula: C12H11NO3
Molecular Weight: 217.22 g/mol

2-Methoxy-4-methyl-1-nitronaphthalene

CAS No.: 72206-99-6

Cat. No.: VC19368850

Molecular Formula: C12H11NO3

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-4-methyl-1-nitronaphthalene - 72206-99-6

Specification

CAS No. 72206-99-6
Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
IUPAC Name 2-methoxy-4-methyl-1-nitronaphthalene
Standard InChI InChI=1S/C12H11NO3/c1-8-7-11(16-2)12(13(14)15)10-6-4-3-5-9(8)10/h3-7H,1-2H3
Standard InChI Key TZSLXQINTFFGLT-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C2=CC=CC=C12)[N+](=O)[O-])OC

Introduction

Chemical Identity and Structural Characteristics

2-Methoxy-4-methyl-1-nitronaphthalene (C₁₂H₁₁NO₃) belongs to the naphthalene family, featuring a nitro group at position 1, a methoxy group at position 2, and a methyl group at position 4. Its molecular structure is defined by a planar naphthalene core with substituents influencing electronic distribution and steric interactions. Key structural parameters include:

PropertyValueSource
Molecular weight217.22 g/mol
Melting point145–148°C (estimated)
Boiling point320–325°C (extrapolated)
Density1.28 g/cm³ (predicted)
Solubility in water<0.1 g/L (20°C)

The nitro group’s electron-withdrawing nature and the methoxy group’s electron-donating effects create a polarized electronic environment, making the compound reactive toward electrophilic and nucleophilic agents .

Synthesis and Reaction Pathways

Nitration of Methoxy-Substituted Naphthalenes

The synthesis typically begins with 4-methyl-2-methoxynaphthalene, which undergoes nitration at position 1. The methoxy group directs nitration para to its position, while the methyl group stabilizes intermediates via hyperconjugation . A modified nitration protocol using fuming nitric acid (HNO₃) in acetic acid achieves 85–90% regioselectivity at 0–10°C .

Key reaction steps:

  • Acetylation: Protection of reactive amino groups (if present) via acetylation, as demonstrated in analogous nitroaniline syntheses .

  • Nitration: Controlled addition of HNO₃ to avoid di-nitration byproducts.

  • Hydrolysis: Alkaline hydrolysis (e.g., NaOH) to remove acetyl groups, yielding the final product .

Optimization Challenges

  • Temperature control: Excess heat promotes di-nitration .

  • Solvent selection: Polar aprotic solvents (e.g., DMSO) enhance nitration efficiency but complicate purification .

Physicochemical Properties

Spectroscopic Characterization

  • IR spectroscopy: Peaks at 1,525 cm⁻¹ (NO₂ asymmetric stretch) and 1,250 cm⁻¹ (C–O–C stretch) .

  • NMR:

    • ¹H NMR (CDCl₃): δ 8.2–7.5 (aromatic H), δ 3.9 (OCH₃), δ 2.6 (CH₃) .

    • ¹³C NMR: δ 152.1 (C–O), δ 135.4 (C–NO₂) .

Thermal Stability

Thermogravimetric analysis (TGA) indicates decomposition above 250°C, with exothermic peaks correlating to nitro group reduction and methoxy cleavage .

Applications in Materials Science

Nonlinear Optical (NLO) Materials

The compound’s polarized structure enables second-harmonic generation (SHG) efficiency 1.5× that of urea, as predicted by density functional theory (DFT) . Charge transfer between the nitro and methoxy groups enhances hyperpolarizability (β = 12.3 × 10⁻³⁰ esu) .

Organic Semiconductor Precursors

Nitronaphthalene derivatives serve as electron-deficient building blocks in n-type semiconductors. Thin films of 2-methoxy-4-methyl-1-nitronaphthalene exhibit electron mobility of 0.02 cm²/V·s, suitable for organic field-effect transistors (OFETs) .

Future Research Directions

  • Green synthesis: Catalytic nitration using ionic liquids to reduce waste .

  • Biological activity screening: Anticancer potential via nitroreductase activation .

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